molecular formula C25H27FN4O2S B2855514 4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(2-fluorophenyl)methyl]benzamide CAS No. 1207003-54-0

4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(2-fluorophenyl)methyl]benzamide

Cat. No.: B2855514
CAS No.: 1207003-54-0
M. Wt: 466.58
InChI Key: RTNFFUUZQDKFFA-UHFFFAOYSA-N
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Description

4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(2-fluorophenyl)methyl]benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines several functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(2-fluorophenyl)methyl]benzamide involves multiple steps, including the formation of intermediate compoundsThe final step involves the attachment of the fluorobenzyl and benzamide groups under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(2-fluorophenyl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted benzamides. These products can be further utilized in various applications, including drug development and material science .

Scientific Research Applications

4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(2-fluorophenyl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(2-fluorophenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(2-fluorophenyl)methyl]benzamide exhibits unique structural features, such as the presence of the cyclohexylamino and oxoethyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN4O2S/c26-22-9-5-4-6-19(22)16-28-24(32)18-10-12-21(13-11-18)30-15-14-27-25(30)33-17-23(31)29-20-7-2-1-3-8-20/h4-6,9-15,20H,1-3,7-8,16-17H2,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNFFUUZQDKFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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